
2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, also known as NAPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. NAPPA is a member of the sulfonamide class of compounds and has been shown to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Environmental Pollutants and Human Exposure
- Polychlorinated naphthalenes (PCNs), which contain one to eight chlorine atoms per naphthalene molecule, are environmental pollutants with toxicological similarities to other well-known contaminants such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Information on human exposure to PCNs through dietary intake, especially from aquatic species, is reviewed, highlighting the need for further investigations on dietary intake and potential human health effects of PCNs (Domingo, 2004).
Medicinal Applications and Toxicology
- Naphthalimide compounds, which include the naphthalene framework, exhibit extensive potentiality in medicinal applications. Some naphthalimides as anticancer agents have entered clinical trials, and there's active research into naphthalimide-based developments as potential drugs for various diseases, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents (Gong et al., 2016).
Environmental Monitoring and Water Quality
- A review on environmental monitoring of water organic pollutants identified by EU guidelines discusses the occurrence of priority substances (PSs) and contaminants of emerging concern (CECs) in surface water. It covers various organic pollutants, including naphthalene derivatives, emphasizing the need for monitoring to understand the chemical status of Earth's surface water and identify future PS candidates (Sousa et al., 2018).
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-24(19-21-9-6-8-20-7-4-5-12-23(20)21)25-13-18-31(29,30)27-16-14-26(15-17-27)22-10-2-1-3-11-22/h1-12H,13-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFLZYOOBFXUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


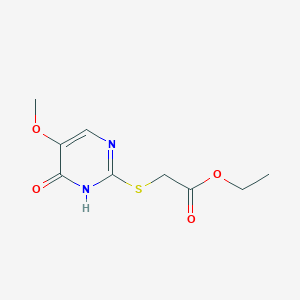
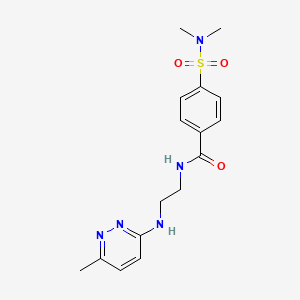



![7-(tert-butyl)-3-(2-methoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2913096.png)
![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)
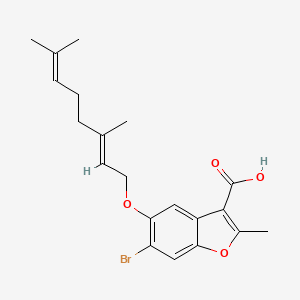
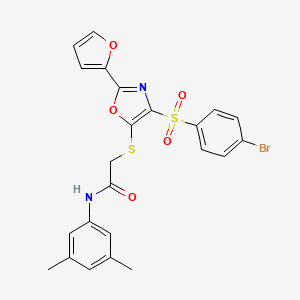

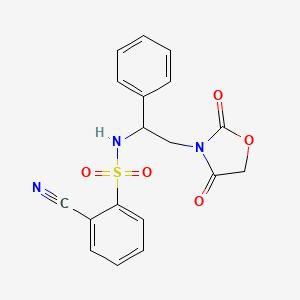
![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)
